2-azido-1,3-dibromo-5-chlorobenzene
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Overview
Description
2-Azido-1,3-dibromo-5-chlorobenzene: is an organic compound with the molecular formula C6H2Br2ClN3 . It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, and 5 are replaced by bromine, chlorine, and azido groups, respectively.
Preparation Methods
The synthesis of 2-azido-1,3-dibromo-5-chlorobenzene typically involves multiple steps. One common method starts with 1,3,5-tribromobenzene . The process involves the following steps :
Lithiation: 1,3,5-tribromobenzene is treated with in an ether solution at -78°C to form a lithiated intermediate.
Chlorination: The lithiated intermediate is then reacted with to introduce the chlorine atom, forming .
Azidation: Finally, the azido group is introduced by reacting 1,3-dibromo-5-chlorobenzene with in an appropriate solvent.
Chemical Reactions Analysis
2-Azido-1,3-dibromo-5-chlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions. For example, it can react with to form substituted amines.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as .
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Scientific Research Applications
2-Azido-1,3-dibromo-5-chlorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical modifications.
Biological Studies: It is used in the study of biological systems, particularly in the development of bioactive compounds and probes for biochemical research.
Mechanism of Action
The mechanism of action of 2-azido-1,3-dibromo-5-chlorobenzene depends on the specific reactions it undergoes. For instance, in substitution reactions, the azido group acts as a leaving group, allowing nucleophiles to attack the benzene ring. In reduction reactions, the azido group is converted to an amine, which can then participate in further chemical transformations. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
2-Azido-1,3-dibromo-5-chlorobenzene can be compared with other halogenated and azido-substituted benzene derivatives, such as:
1,3-Dibromo-5-chlorobenzene: Lacks the azido group, making it less reactive in certain substitution reactions.
2-Azido-1,3-dichlorobenzene: Contains two chlorine atoms instead of bromine, which can affect its reactivity and the types of reactions it undergoes.
2-Azido-1,3-dibromobenzene: Similar structure but lacks the chlorine atom, which can influence its chemical behavior and applications.
The uniqueness of this compound lies in its combination of azido, bromine, and chlorine substituents, which provide a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
1701705-84-1 |
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Molecular Formula |
C6H2Br2ClN3 |
Molecular Weight |
311.4 |
Purity |
95 |
Origin of Product |
United States |
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